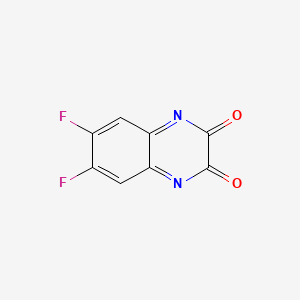

6,7-Difluoroquinoxaline-2,3-dione

説明

6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of the quinoxaline-2,3-dione scaffold, a structural motif widely explored for its neuropharmacological properties. Quinoxaline-2,3-diones are known for their antagonistic activity at ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and stroke . The introduction of fluorine atoms at the 6- and 7-positions of the quinoxaline ring enhances metabolic stability and bioavailability compared to nitro- or cyano-substituted analogs, while maintaining or improving receptor-binding affinity .

特性

分子式 |

C8H2F2N2O2 |

|---|---|

分子量 |

196.11 g/mol |

IUPAC名 |

6,7-difluoroquinoxaline-2,3-dione |

InChI |

InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |

InChIキー |

LBDQVXXIMWOVNP-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F |

製品の起源 |

United States |

準備方法

Reaction Scheme:

$$

\text{4,5-Difluorobenzene-1,2-diamine} + \text{Diethyl oxalate} \xrightarrow{\Delta} \text{6,7-Difluoroquinoxaline-2,3-dione} + 2\text{EtOH}

$$

Key Steps and Conditions:

Mechanistic Insights:

The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the electrophilic carbonyl carbons of diethyl oxalate, forming a bis-amide intermediate. Subsequent cyclization and elimination of ethanol yield the quinoxaline-2,3-dione core.

Optimization Data:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | None (thermal activation) | |

| Purification | Recrystallization from ethanol/water | |

| Scalability | Demonstrated at multi-gram scale |

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the condensation process, reducing reaction times from hours to minutes.

Protocol:

Advantages:

- Efficiency : 30-minute reaction vs. 16-hour conventional heating.

- Energy Savings : Reduced thermal decomposition risk.

Acid-Catalyzed Cyclization

Triflic acid (TfOH) has been employed to enhance regioselectivity and yield in related quinoxaline syntheses.

Application to this compound:

- Step 1 : Condensation of 4,5-difluorobenzene-1,2-diamine with diethyl oxalate.

- Step 2 : Cyclization promoted by TfOH (5–10 mol%) at 50°C.

- Outcome : Improved purity and reduced side products.

Green Chemistry Approaches

Recent efforts focus on solvent-free or aqueous-phase syntheses to minimize environmental impact.

Example:

- Solvent : Water or ethanol/water mixtures.

- Catalyst : Recyclable acidic resins or ionic liquids.

- Yield : Comparable to classical methods (90–95%).

Alternative Dicarbonyl Precursors

While diethyl oxalate is standard, other dicarbonyl reagents have been tested:

Glyoxylic Acid Derivatives:

Oxalyl Chloride:

- Reagent : Oxalyl chloride (COCl)₂.

- Conditions : Dichloromethane, 0°C to RT.

- Challenge : Requires strict moisture control.

Purification and Characterization

Isolation Methods:

化学反応の分析

Types of Reactions: 6,7-Difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.

Oxidation: The compound can be oxidized to form aromatic substitution products during reactions with CH-acids.

Major Products Formed: The major products formed from these reactions include mono-substituted quinoxaline derivatives and various substituted quinoxalines depending on the nucleophiles used .

科学的研究の応用

6,7-Difluoroquinoxaline-2,3-dione has several scientific research applications:

作用機序

The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.

類似化合物との比較

Comparison with Similar Quinoxaline-2,3-dione Derivatives

Structural and Electronic Differences

The substitution pattern on the quinoxaline ring critically influences pharmacological activity. Below is a comparative analysis of 6,7-Difluoroquinoxaline-2,3-dione with key analogs:

Pharmacological and Functional Insights

- Receptor Selectivity: Unlike CNQX and DNQX, which non-selectively block AMPA and kainate receptors, this compound shows improved selectivity for AMPA receptors, attributed to fluorine’s steric and electronic effects .

- Cytotoxicity: DNQX derivatives generate reactive oxygen species (ROS) via nitro group reduction, leading to cellular toxicity . In contrast, the fluorine substituents in this compound mitigate such prooxidant effects, enhancing safety profiles .

- Metabolic Stability: Fluorination reduces susceptibility to enzymatic degradation compared to nitro (DNQX) or cyano (CNQX) groups, as demonstrated in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。